molecular formula C7H10O4 B051134 Ethyl 2,4-dioxovalerate CAS No. 615-79-2

Ethyl 2,4-dioxovalerate

Cat. No. B051134
CAS RN: 615-79-2
M. Wt: 158.15 g/mol
InChI Key: OYQVQWIASIXXRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2,4-dioxovalerate is synthesized through reactions involving 2-aminobenzamide analogs, 2-aminothiophenol, and similar compounds, leading to the formation of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives under specific conditions (Kurihara et al., 1980). Additionally, it reacts with indole analogs to afford trisubstituted pyrimido[1,2-a]indoles and other derivatives, showcasing its reactivity and potential for creating complex molecular structures (Kurihara et al., 1980).

Molecular Structure Analysis

The molecular structure of ethyl 2,4-dioxovalerate derivatives has been elucidated through reactions with various amines, leading to the discovery of novel heterocyclic structures. The compound's reactivity facilitates the formation of complex structures, which are further characterized by spectroscopic methods and crystallography to understand their configuration and conformation.

Chemical Reactions and Properties

Ethyl 2,4-dioxovalerate undergoes various chemical reactions, including condensation with hydrazines to produce pyrazole derivatives and other heterocyclic compounds. These reactions are influenced by the conditions such as the presence of acidic or neutral media, leading to diverse outcomes and showcasing the compound's versatile chemical behavior (Kurihara et al., 1980).

Scientific Research Applications

  • Synthesis of Chiral α-Hydroxy-γ-butyrolactone :

    • Blandin, Carpentier, and Mortreux (1998) demonstrated the hydrogenation of ethyl 2,4-dioxovalerate using chiral rhodium or ruthenium catalysts, leading to the synthesis of 2-hydroxy-4-methyltetrahydrofuran-2-one. This process achieved high syn:anti ratios and enantiomeric excess (e.e.) in both the syn and anti forms (Blandin, Carpentier, & Mortreux, 1998).
  • Reactions with Monosubstituted Hydrazines :

    • Kurihara, Uno, and Sakamoto (1980) described reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to different pyrazole derivatives. This study highlights the compound's utility in synthesizing heterocyclic structures (Kurihara, Uno, & Sakamoto, 1980).
  • Synthesis of Pyrroloquinazoline and Pyrrolobenzothiazoline Derivatives :

    • Another study by Kurihara et al. (1980) showed that reacting ethyl 3-ethoxymethylene-2,4-dioxovalerate with various amines produced compounds that led to pyrroloquinazoline and pyrrolobenzothiazoline derivatives under specific conditions. This study provides insights into the compound's role in creating diverse heterocyclic molecules (Kurihara, Tani, Maeyama, & Sakamoto, 1980).
  • Reactions with Indole Analogs :

    • Kurihara, Tani, Imai, and Nasu (1980) investigated the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with indole analogs. They discovered the formation of pyrimido indoles and other compounds, further illustrating the compound's versatility in organic synthesis (Kurihara, Tani, Imai, & Nasu, 1980).
  • Role in Chlorophyll Biosynthesis in Green Algae :

    • Meisch, Reinle, and Wolf (1985) explored the role of 4,5-dioxovaleric acid, closely related to ethyl 2,4-dioxovalerate, in chlorophyll biosynthesis. They found that this compound is not an intermediate in the biosynthesis of 5-aminolevulinic acid, challenging previous assumptions about its role in chlorophyll production in green algae (Meisch, Reinle, & Wolf, 1985).
  • Synthesis of γ-Oxo-acrylates :

    • Manfredini (1988) demonstrated that ethyl 2,4-dioxoalkanoates react selectively to produce enaminone esters, which can then be transformed into γ-oxo-acrylates. This finding highlights the reactivity of ethyl 2,4-dioxovalerate in producing valuable chemical intermediates (Manfredini, 1988).

Safety And Hazards

Ethyl 2,4-dioxovalerate is classified as an irritant . It has hazard statements H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . The storage temperature is 2-8°C .

properties

IUPAC Name

ethyl 2,4-dioxopentanoate
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InChI

InChI=1S/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQVQWIASIXXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10210476
Record name Ethyl 2,4-dioxovalerate
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Molecular Weight

158.15 g/mol
Source PubChem
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Product Name

Ethyl 2,4-dioxovalerate

CAS RN

615-79-2
Record name Pentanoic acid, 2,4-dioxo-, ethyl ester
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Record name Ethyl 2,4-dioxovalerate
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Record name Ethyl 2,4-dioxovalerate
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Record name Ethyl 2,4-dioxovalerate
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Synthesis routes and methods I

Procedure details

Ethyl acetopyruvate was prepared from acetone and diethyl oxalate as described in Org. Synthesis, Coll. Vol. 1, 238 (1958). Further reaction with triethylorthoformate and ammonium chloride in ethanol afforded the known enol ether 1. See L. Claisen, Chem. Ber., 40, 3903 (1907).
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Synthesis routes and methods II

Procedure details

In 125 ml of ethanol were dissolved 14.2 g of sodium ethoxide, followed by the dropwise addition of a mixed liquid of 25 ml of diethyl oxalate and 13.5 ml of acetone over 20 minutes. The resulting mixture was stirred at room temperature for 3 hours. After the completion of the reaction, water was added to the reaction mixture. Ethanol was then evaporated under reduced pressure. The residue was extracted with chloroform. After the chloroform layer was washed with water, it was dried over anhydrous magnesium sulfate. The solvent was then evaporated, whereby ethyl acetopyruvate (1) was obtained (O. S., Coll. Vol. 1, 238(1958)).
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Synthesis routes and methods III

Procedure details

Ethyl acetopyruvate was prepared from acetone and diethyl oxalate as described in Org. Synthesis, Coll. Vol. 1, 238 (1958). Further reaction with triethylorthofcrmate and ammonium chloride in ethanol. afforded the known enol ether 1. See L. Claisen, Chem. Ber., 40, 3903 (1907).
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Synthesis routes and methods IV

Procedure details

To a 100 mL two neck RB flask fitted with magnetic stirrer was charged with 25 mL of ethanol. To the stirred solvent was added sodium metal pieces (0.86 g, 37 mmol) slowly at 0° C. under nitrogen atmosphere and stirred for 30 minutes at room temperature. After 30 minutes, diethyl oxalate (5 g, 34.2 mmol) in acetone (10 mL) was added drop wise. During addition, the reaction mixture was changed to yellow color. After addition, thick mass was observed, was added ethanol (10 mL) to the reaction mixture and stirred at room temperature for 1 h. Then, the reaction mixture was filtered; the solids were dissolved in ice-cold water (50 mL), acidified with concentrated sulfuric acid and extracted with ethyl acetate (100 mL). The organic layer was concentrated under reduced pressure and the solvent traces were removed by triturated with n-hexane. The product was obtained as brown liquid (3.2 g, yield: 59.2%). 1H NMR (300 MHz, DMSO-d6): δ 5.46 (s, 2H), 4.02-4.09 (q, 2H), 1.89 (s, 3H), 1.18-1.22 (t, 3H).
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Yield
59.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-dioxovalerate
Reactant of Route 2
Ethyl 2,4-dioxovalerate
Reactant of Route 3
Ethyl 2,4-dioxovalerate
Reactant of Route 4
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Citations

For This Compound
67
Citations
L Zhang, C Yi, C Du, C Wen, Z Li, Y Chen… - Insect …, 2023 - Wiley Online Library
Our previous studies have shown that some Trichoderma fungi trigger aggregation behavior in Formosan subterranean termites, Coptotermes formosanus Shiraki. However, the …
Number of citations: 4 onlinelibrary.wiley.com
V Blandin, JF Carpentier, A Mortreux - Tetrahedron: Asymmetry, 1998 - Elsevier
The hydrogenation of ethyl 2,4-dioxovalerate in the presence of chiral rhodium or ruthenium catalysts provides direct access to 2-hydroxy-4-methyltetrahydrofuran-2-one 4 with syn:anti …
Number of citations: 28 www.sciencedirect.com
V Blandin, JF Carpentier… - European Journal of …, 1999 - Wiley Online Library
2,4‐Dioxoesters 1a–c are selectively converted into optically active 2‐hydroxy‐4‐oxoesters 2a–c by hydrogenation with chiral rhodium‐aminophosphane‐phosphinite catalysts (82–88…
DM Volochnyuk, SV Ryabukhin… - Journal of …, 2010 - ACS Publications
A library of fused pyridine-4-carboxylic acids (including pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines) …
Number of citations: 39 pubs.acs.org
GG Kleinspehn, AH Corwin - Journal of the American Chemical …, 1960 - ACS Publications
The synthesis of certain monoacetyldipyrrylmethanes is recorded. The self-condensation of a-free-a'-rnethylmonoacetyldipyrrylmethanes in the presence of cupric acetate in solvent …
Number of citations: 13 pubs.acs.org
NT Nguyen, VV Dai, NN Tri… - Beilstein Journal of …, 2022 - beilstein-journals.org
Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have been prepared via three-component reactions and the tautomerism of these 3-pyrroline-2-ones is due to the slight difference of …
Number of citations: 2 www.beilstein-journals.org
H Takaya, S Kojima, SI Murahashi - Organic Letters, 2001 - ACS Publications
Low-valent rhodium complexes are efficient catalysts for the activation of α-C−H bond of isonitriles. Addition of isonitriles to carbonyl compounds proceeds under mild and neutral …
Number of citations: 117 pubs.acs.org
GY Kondrat'eva - Bulletin of the Academy of Sciences of the USSR …, 1959 - Springer
Under the conditions of the Diels synthesis.the nitrogen-containing system C=C- N=C reacts like the usual diene system C=CC =C with formation of the corresponding pyridine …
Number of citations: 9 link.springer.com
DA Barawkar, A Bandyopadhyay, A Deshpande… - Bioorganic & medicinal …, 2012 - Elsevier
Long chain l-2-hydroxy acid oxidase 2 (Hao2) is a peroxisomal enzyme expressed in the kidney and the liver. Hao2 was identified as a candidate gene for blood pressure (BP) …
Number of citations: 16 www.sciencedirect.com
NT Nguyen, VV Dai - Tạp chí Khoa học và Công nghệ-Đại học Đà Nẵng, 2023 - jst-ud.vn
Numerous heterocyclic compounds containing 3-pyrroline-2-one or pyrrolidine-2, 3-dione core have been found in nature and showed valuable biological activities. Therefore, the …
Number of citations: 0 jst-ud.vn

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